molecular formula C7H6ClN3 B12517178 2-Chloro-4-(methylamino)nicotinonitrile CAS No. 676601-68-6

2-Chloro-4-(methylamino)nicotinonitrile

Cat. No.: B12517178
CAS No.: 676601-68-6
M. Wt: 167.59 g/mol
InChI Key: KVEWZFUOTWMHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(methylamino)nicotinonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom and a methylamino group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-(methylamino)nicotinonitrile typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The process is designed to be simple, convenient, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylamino)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

2-Chloro-4-(methylamino)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylamino)nicotinonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylaminopyridine-3-nitrile
  • 3-Pyridinecarbonitrile, 2-chloro-4-(methylamino)-

Uniqueness

2-Chloro-4-(methylamino)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

CAS No.

676601-68-6

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-4-(methylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C7H6ClN3/c1-10-6-2-3-11-7(8)5(6)4-9/h2-3H,1H3,(H,10,11)

InChI Key

KVEWZFUOTWMHQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.